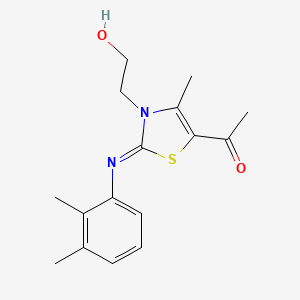
(Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a synthetic compound that exhibits a range of biological activities due to its complex structure, which includes thiazole and imine functionalities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Properties
Research has indicated that compounds with thiazole structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties. Studies suggest that the presence of the thiazole ring enhances the interaction with microbial enzymes or receptors.
- Anticancer Activity : Some thiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
The mechanisms through which this compound exerts its biological effects can include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives can generate ROS, leading to oxidative stress in target cells and subsequent apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to the compound :
- Anticancer Studies : A study published in Cancer Letters demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted that certain thiazole derivatives exhibited potent activity against Gram-positive bacteria and fungi .
- Anti-inflammatory Effects : A study found that compounds with similar structures reduced inflammation markers in animal models of arthritis .
Data Summary Table
The following table summarizes various studies and their findings related to thiazole derivatives:
Propiedades
IUPAC Name |
1-[2-(2,3-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-5-7-14(11(10)2)17-16-18(8-9-19)12(3)15(21-16)13(4)20/h5-7,19H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUJZGHTEUDACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














